

Introduction: The Strategic Importance of Substituted Indoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Methoxy-4-nitro-1H-indole**

Cat. No.: **B182110**

[Get Quote](#)

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.^[1] Its electron-rich nature dictates a broad spectrum of chemical reactivity.^[1] The strategic placement of substituents on the indole scaffold dramatically modulates its electronic properties, reactivity, and biological interactions. This guide focuses on **7-Methoxy-4-nitro-1H-indole**, a molecule featuring a compelling electronic dichotomy: a potent electron-donating group (EDG), methoxy (-OCH₃), on the benzene ring and a powerful electron-withdrawing group (EWG), nitro (-NO₂), at a key position.

This specific substitution pattern creates a unique chemical entity. The 7-methoxy group enhances the electron density of the bicyclic system, while the 4-nitro group significantly depletes it, particularly within the carbocyclic portion.^[1] This push-pull electronic arrangement is not merely a structural curiosity; it is a design principle that imparts distinct reactivity and potential for specialized applications, from a building block in targeted drug synthesis to a component in advanced materials like fluorescent probes.^[2] This document serves as a technical deep-dive into the synthesis, characterization, reactivity, and potential applications of this intriguing molecule.

Molecular Structure and Physicochemical Properties

7-Methoxy-4-nitro-1H-indole is a substituted indole with the molecular formula C₉H₈N₂O₃.

The core structure consists of a fused benzene and pyrrole ring. The methoxy group at position

7 and the nitro group at position 4 are critical determinants of its chemical behavior.

Diagram 1: Annotated Structure of **7-Methoxy-4-nitro-1H-indole**

Caption: Molecular structure with IUPAC numbering.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group establishes a significant dipole moment and influences the molecule's solubility, melting point, and chromatographic behavior.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[3]
Molecular Weight	192.17 g/mol	[3]
CAS Number	175913-32-3	[3]
LogP	2.60790 (Predicted)	[4]
Polar Surface Area (PSA)	70.84 Å ² (Predicted)	[4]
Physical Appearance	No data available (likely a yellow crystalline solid)	N/A
Purity	≥95% (Commercial)	[3]

Synthesis of **7-Methoxy-4-nitro-1H-indole**

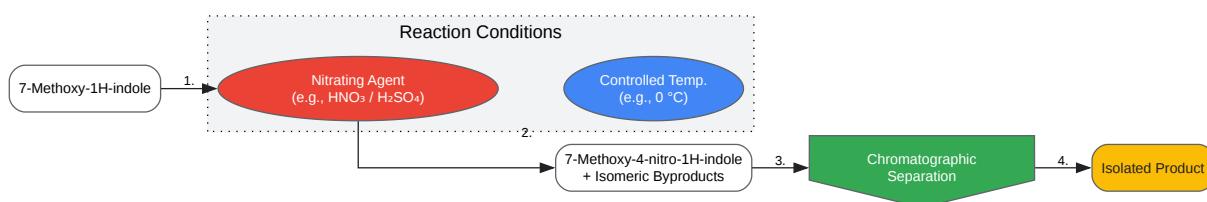
A validated experimental protocol for the direct synthesis of **7-Methoxy-4-nitro-1H-indole** is not prominently described in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for indole modification, primarily through the electrophilic nitration of a suitable precursor.

The most logical precursor is 7-Methoxy-1H-indole (CAS 3189-22-8).[\[5\]](#) The key to the synthesis is controlling the regioselectivity of the nitration. In electrophilic aromatic substitution on the indole ring, the C3 position is generally the most nucleophilic and kinetically favored site of attack. However, substitution on the benzene portion of the ring is governed by the existing substituents. The methoxy group at C7 is an ortho-, para-director. The ortho positions are C6 and C8 (part of the pyrrole ring), and the para position is C5. Therefore, direct nitration of 7-

methoxy-1H-indole would be expected to yield a mixture of isomers, primarily the 5-nitro and potentially the 6-nitro or 3-nitro derivatives.[6]

Achieving substitution at the C4 position requires a more nuanced strategy, potentially involving a blocking group or starting from a precursor where the C4 position is pre-functionalized or activated for nitration. A common strategy for synthesizing 4-nitroindoles is the Reissert indole synthesis.[7]

Diagram 2: Proposed Synthetic Pathway via Electrophilic Nitration



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **7-Methoxy-4-nitro-1H-indole**.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized approach and requires optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize **7-Methoxy-4-nitro-1H-indole** from 7-Methoxy-1H-indole.

Materials:

- 7-Methoxy-1H-indole
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)

- Acetic Anhydride
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to $-10\text{ }^\circ\text{C}$, slowly add concentrated nitric acid dropwise to a stirred volume of acetic anhydride. Maintain the temperature below $0\text{ }^\circ\text{C}$. This in-situ formation of acetyl nitrate is a milder alternative to mixed acid.^[8]
- Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of 7-Methoxy-1H-indole in acetic anhydride. Cool the solution to $-10\text{ }^\circ\text{C}$.
- Nitration Reaction: Slowly add the pre-formed cold acetyl nitrate solution dropwise to the stirred indole solution. Critically maintain the internal reaction temperature below $-5\text{ }^\circ\text{C}$ to minimize side product formation.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of new, more polar spots (due to the nitro group) will indicate reaction progression.
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH $\sim 7\text{-}8$).

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid will be a mixture of isomers. Purify the desired **7-Methoxy-4-nitro-1H-indole** using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. The separation of positional isomers can be challenging and requires careful selection of the eluent system.
- **Characterization:** Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While a complete, published experimental spectrum for **7-Methoxy-4-nitro-1H-indole** is not readily available, its key spectroscopic features can be reliably predicted based on the known effects of its functional groups on the indole scaffold.[9]

¹H NMR Spectroscopy

The proton NMR spectrum will be the most definitive tool for confirming the substitution pattern. The chemical shifts will be influenced by the anisotropic effects of the indole ring and the electronic effects of the substituents.

Predicted ¹ H NMR Data (in CDCl_3 , ~400 MHz)	:--- :--- :--- :--- :--- :--- :---	Assignment					
Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale	NH-1	8.2 - 8.5		
broad singlet -	Deshielded proton on nitrogen.	H-5	~7.8	doublet	~8.0	Ortho to the	
						electron-withdrawing NO_2 group, significantly deshielded.	
						H-6	~7.0
						doublet	~8.0
						Ortho to the	
						electron-donating OCH_3 group, shielded.	
						H-2	~7.3
						triplet or dd	~2.5-3.0
						Typical C2-H of indole, coupled to H1 and H3.	
						H-3	~6.7
						triplet or dd	~2.5-3.0
						Typical C3-H of	
						indole, coupled to H1 and H2.	
						OCH_3 -7	~4.0
						singlet -	Methoxy protons.

¹³C NMR Spectroscopy

The carbon spectrum will show 9 distinct signals, with chemical shifts heavily influenced by the attached functional groups.

| Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz) | | :--- | :--- | Rationale | | Assignment |
Predicted δ (ppm) | | C-7a | ~140 | Quaternary carbon attached to OCH₃ and part of the ring fusion. | | C-4 | ~145 | Quaternary carbon attached to the NO₂ group, deshielded. | | C-7 | ~148 | Aromatic carbon bearing the methoxy group. | | C-3a | ~128 | Quaternary carbon at the ring fusion. | | C-5 | ~115 | Aromatic CH ortho to the nitro group. | | C-6 | ~105 | Aromatic CH ortho to the methoxy group, shielded. | | C-2 | ~125 | Pyrrole ring CH. | | C-3 | ~102 | Pyrrole ring CH, typically shielded. | | OCH₃ | ~56 | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Predicted IR Absorption Bands | | :--- | :--- | Functional Group | | Wavenumber (cm⁻¹) |
Intensity | | 3400 - 3300 | Medium, Sharp | N-H Stretch (Indole) | | 3100 - 3000 | Medium |
Aromatic C-H Stretch | | 2950 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-OCH₃) | | 1520 - 1480 | Strong | Asymmetric N-O Stretch (NO₂) | | 1360 - 1320 | Strong | Symmetric N-O Stretch (NO₂) | | 1260 - 1230 | Strong | Aryl-O Stretch (Asymmetric) | | 1050 - 1020 | Medium | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

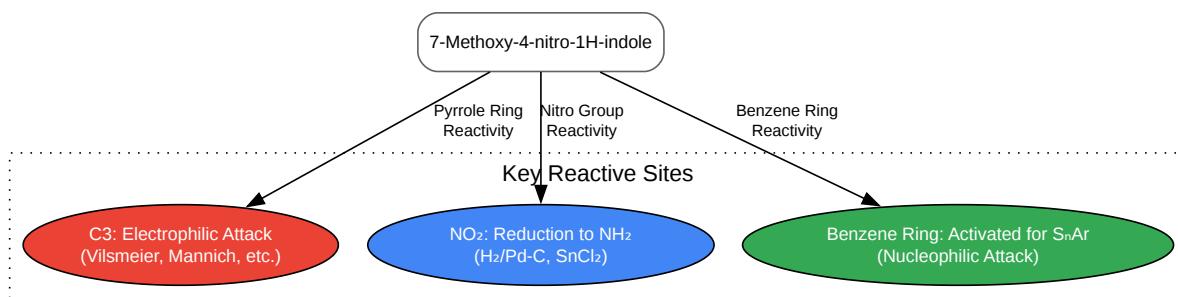
- Molecular Ion (M⁺): m/z ≈ 192.17
- Key Fragmentation: Expect loss of NO₂ (m/z 46), OCH₃ (m/z 31), and other characteristic indole ring fragmentations.

Chemical Reactivity: A Study in Electronic Conflict

The reactivity of **7-Methoxy-4-nitro-1H-indole** is a fascinating case study dictated by the opposing electronic influences of its substituents.

- Pyrrole Ring Reactivity (C2/C3): The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, typically at C3.[10] The 7-methoxy group, being an EDG, further enhances the overall electron density of the ring system, supporting this reactivity. However, the 4-nitro group's strong electron-withdrawing nature will somewhat temper this, making the molecule less reactive towards electrophiles than 7-methoxy-1H-indole itself. Nonetheless, reactions like Vilsmeier-Haack formylation or Mannich reactions are expected to proceed at the C3 position.
- Benzene Ring Reactivity (C5/C6): The benzene portion of the molecule is strongly deactivated towards electrophilic aromatic substitution due to the C4-nitro group. Further electrophilic attack on this ring is highly unlikely. Conversely, the nitro group makes the benzene ring electron-deficient and activates it for nucleophilic aromatic substitution (S_nAr), particularly at positions ortho and para to the nitro group (C5). A strong nucleophile could potentially displace a suitable leaving group at C5 if one were present.
- Nitro Group Reduction: The nitro group is readily reduced to an amino group (7-Methoxy-4-amino-1H-indole) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This transformation is often a key step in drug development, converting the EWG into a versatile EDG and a synthetic handle for further functionalization, such as amide or sulfonamide formation.[11]

Diagram 3: Reactivity Profile of **7-Methoxy-4-nitro-1H-indole**



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. soc.chim.it [soc.chim.it]
- 2. 7-Methoxy-4-nitro-1H-indole [myskinrecipes.com]
- 3. 7-Methoxy-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (EVT-422946) | 13838-45-4 [evitachem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted Indoles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182110#7-methoxy-4-nitro-1h-indole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com